1-Propynylmagnesium bromide

Catalog No.
S1514632
CAS No.
16466-97-0
M.F
C3H3BrMg
M. Wt
143.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propynylmagnesium bromide

CAS Number

16466-97-0

Product Name

1-Propynylmagnesium bromide

IUPAC Name

magnesium;prop-1-yne;bromide

Molecular Formula

C3H3BrMg

Molecular Weight

143.27 g/mol

InChI

InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H3;1H;/q-1;;+2/p-1

InChI Key

QBNOPZJAURRQCE-UHFFFAOYSA-M

SMILES

CC#[C-].[Mg+2].[Br-]

Canonical SMILES

CC#[C-].[Mg+2].[Br-]

As a Grignard Reagent:

1-Propynylmagnesium bromide is primarily used in scientific research as a Grignard reagent []. Grignard reagents are a class of organometallic compounds known for their ability to form carbon-carbon bonds. This makes them valuable tools in organic synthesis, allowing researchers to create complex molecules from simpler starting materials [].

Specific Applications:

Here are some specific applications of 1-propynylmagnesium bromide in scientific research:

  • Synthesis of Alkenols and Alkynes: 1-Propynylmagnesium bromide can react with various carbonyl compounds (such as aldehydes and ketones) to produce alkenols (alcohols with a carbon-carbon double bond) and alkynes (hydrocarbons with a carbon-carbon triple bond).
  • Preparation of Isotopic Carbon-11 Labeled Compounds: This Grignard reagent is used in the conversion of [11C]CO2 to [11C] amides via the Mitsunobu reaction []. This technique is particularly relevant in radiopharmaceutical research for the development of PET imaging tracers.

Advantages and Limitations:

Compared to other alkynyl Grignard reagents, 1-propynylmagnesium bromide offers several advantages, such as:

  • Higher stability: It is less prone to decomposition than shorter-chain alkynyl Grignard reagents [].
  • Enhanced reactivity: The presence of the methyl group in the propynyl chain can increase its reactivity in specific reactions [].
  • Air and moisture sensitive: This necessitates handling under inert atmosphere and anhydrous conditions to prevent unwanted side reactions [].
  • Highly flammable: Proper safety precautions are crucial when working with this reagent due to its flammable nature [].

1-Propynylmagnesium bromide is an organomagnesium compound with the molecular formula C3H3BrMg\text{C}_3\text{H}_3\text{BrMg} and a CAS number of 16466-97-0. This compound is a member of the Grignard reagent family, characterized by its reactivity and ability to form carbon-carbon bonds. It appears as a colorless to yellowish liquid and has a density of approximately 0.941 g/mL at 25ºC, with a boiling point ranging from 65 to 67ºC and a melting point of 53.5ºC in methanol .

The structure consists of a propynyl group (C3H3\text{C}_3\text{H}_3) bonded to a magnesium atom, which is further bonded to a bromine atom. This configuration allows it to participate in various

1-Propynylmagnesium bromide is a flammable and air-sensitive compound. It reacts violently with water, releasing flammable hydrogen gas and potentially igniting. It is also a skin, eye, and respiratory irritant. Here are some safety precautions to consider when handling this compound:

  • Work in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.
  • Handle the compound under inert atmosphere (e.g., nitrogen) to prevent moisture exposure.
  • Store the solution in a sealed container under inert atmosphere at low temperature (2-8 °C) [].

1-Propynylmagnesium bromide is primarily used as a nucleophile in organic synthesis. It can react with various electrophiles, including carbonyl compounds, to form alcohols upon hydrolysis. Key reactions include:

  • Addition to Carbonyls: It can add to aldehydes and ketones, resulting in the formation of secondary and tertiary alcohols after subsequent hydrolysis.
  • Formation of Alkenes: When reacted with alkyl halides, it can facilitate the formation of alkenes through elimination reactions.
  • Coupling Reactions: It is also employed in coupling reactions with various electrophiles, contributing to the formation of larger organic molecules .

1-Propynylmagnesium bromide can be synthesized through the reaction of propynyl bromide with magnesium metal in an anhydrous solvent like tetrahydrofuran (THF). The general procedure involves:

  • Preparation: Anhydrous THF is placed in a dry flask.
  • Reagent Addition: Magnesium turnings are added to the flask.
  • Bromide Introduction: Propynyl bromide is then slowly introduced while stirring under inert atmosphere conditions (e.g., nitrogen or argon) to prevent moisture contamination.
  • Reaction Monitoring: The reaction is monitored for completion, typically indicated by the disappearance of magnesium turnings .

This method yields a solution of 1-propynylmagnesium bromide that can be used directly in subsequent

1-Propynylmagnesium bromide finds applications primarily in organic synthesis as:

  • A Grignard reagent for forming carbon-carbon bonds.
  • A precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • A reagent for introducing propynyl groups into other molecules, enhancing their functionality for further transformations .

Several compounds share similarities with 1-propynylmagnesium bromide, particularly within the Grignard reagent family. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethynylmagnesium bromideC2H3BrMg\text{C}_2\text{H}_3\text{BrMg}Shorter carbon chain; used similarly in synthesis
Vinylmagnesium bromideC2H3BrMg\text{C}_2\text{H}_3\text{BrMg}Contains double bond; useful for different reactivity
2-Propenylmagnesium bromideC3H5BrMg\text{C}_3\text{H}_5\text{BrMg}Longer chain; used for polymerization reactions

Uniqueness

1-Propynylmagnesium bromide is unique due to its terminal alkyne structure which allows for specific reactivity patterns not found in other similar Grignard reagents. Its ability to introduce propynyl groups into various substrates makes it particularly valuable in synthetic organic chemistry .

Origins in Classical Grignard Chemistry

The discovery of Grignard reagents in 1900 by Victor Grignard marked a paradigm shift in synthetic methodology. Early work focused on alkyl and aryl magnesium halides, which demonstrated unparalleled nucleophilic reactivity toward carbonyl groups. However, the incorporation of alkynyl groups into Grignard systems faced significant challenges due to the instability of metal-acetylide intermediates.

Evolution Toward Alkynyl Derivatives

The synthesis of 1-propynylmagnesium bromide emerged from systematic studies on sp-hybridized carbon nucleophiles. Key advancements included:

  • Solvent Optimization: Use of tetrahydrofuran (THF) instead of diethyl ether, providing superior stabilization for the reactive magnesium-acetylide bond.
  • Halide Effects: Recognition that bromide counterions improved reagent stability compared to chloride analogues.
  • Structural Characterization: X-ray diffraction studies confirming the linear Mg-C≡C-CH₃ geometry, with a bond length of 1.98 Å between magnesium and the sp-hybridized carbon.

The electronic structure of 1-propynylmagnesium bromide (C₃H₃BrMg) is characterized by a highly polarized carbon-magnesium bond, which forms the fundamental basis for its reactivity as a Grignard reagent [1] [2]. The magnesium center exhibits an electronegativity of 1.31 on the Pauling scale, significantly lower than carbon's 2.02, resulting in a partial negative charge on the propynyl carbon and a partial positive charge on magnesium [3]. This electronic configuration creates a nucleophilic carbon center that readily attacks electrophilic sites.

Density functional theory calculations reveal that the molecular geometry of 1-propynylmagnesium bromide in solution involves coordination of solvent molecules, typically tetrahydrofuran, to the magnesium center [4]. The compound adopts a tetrahedral geometry around magnesium when disolvated, with the propynyl group, bromide, and two tetrahydrofuran molecules occupying the coordination sites [5]. The C≡C triple bond remains intact during coordination, maintaining its characteristic bond length of approximately 1.20 Å [1].

The reactivity of 1-propynylmagnesium bromide is governed by the frontier molecular orbital interactions between the highest occupied molecular orbital of the nucleophilic propynyl carbon and the lowest unoccupied molecular orbital of electrophilic substrates [6]. The electron density distribution shows significant localization on the terminal carbon of the propynyl group, with a natural charge of approximately -0.90 e⁻, facilitating nucleophilic attack on carbonyl compounds [7].

Table 1: Electronic Properties of 1-Propynylmagnesium Bromide

PropertyValueMethod
Molecular FormulaC₃H₃BrMgExperimental
Molecular Weight143.26 g/molExperimental
C-Mg Bond Length2.12 ÅDFT B3LYP/6-31+G*
C≡C Bond Length1.20 ÅDFT B3LYP/6-31+G*
Natural Charge on C₁-0.90 e⁻NBO Analysis
Dipole Moment3.2 DDFT Calculation

Computational Studies of Reaction Pathways

Computational investigations using density functional theory have provided detailed insights into the reaction mechanisms of 1-propynylmagnesium bromide [4] [8]. The B3LYP/6-31+G* level of theory has been extensively employed to study the thermodynamics and kinetics of alkynylmagnesium halide reactions [4]. These calculations demonstrate that the reaction of 1-propynylmagnesium bromide with carbonyl compounds proceeds through a concerted mechanism involving a six-membered ring transition state [6].

The computational studies reveal that the activation energy for the addition of 1-propynylmagnesium bromide to acetaldehyde is approximately 15.2 kcal/mol, which is consistent with the experimentally observed moderate reaction rates at room temperature [4]. The transition state structure shows simultaneous formation of the C-C bond and breaking of the C=O π-bond, with the magnesium center coordinating to the oxygen atom [6].

Table 2: Computational Reaction Energies for 1-Propynylmagnesium Bromide

ReactionΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)Method
Formation from HC≡CCH₃ + MeMgBr-18.5-17.6-22.9B3LYP/6-31+G*
Addition to CH₃CHO-26.3-25.8-18.4B3LYP/6-31+G*
Addition to CH₃COCH₃-22.1-21.5-15.7B3LYP/6-31+G*
Complex formation with THF-12.4-11.8-8.2B3LYP/6-31+G*

Molecular dynamics simulations have elucidated the role of solvation in the reaction mechanism [9]. The calculations show that the replacement of a coordinated tetrahydrofuran molecule by the electrophilic substrate is essential for the reaction to proceed [4]. The free energy barrier for solvent displacement is approximately 8.6 kcal/mol, making this step rate-determining in many cases [10].

Mechanistic Investigations of Carbon-Carbon Bond Formation

The mechanism of carbon-carbon bond formation involving 1-propynylmagnesium bromide has been extensively studied through both experimental and computational approaches [3] [11]. The reaction proceeds through a nucleophilic addition mechanism where the electron-rich propynyl carbon attacks the electrophilic carbon of carbonyl compounds [3].

Detailed mechanistic studies reveal that the reaction pathway involves initial coordination of the electrophile to the magnesium center, forming a pre-reaction complex [6]. This coordination activates the carbonyl group toward nucleophilic attack by increasing the electrophilicity of the carbon atom [3]. The subsequent nucleophilic addition occurs through a concerted transition state with minimal radical character [6].

The stereochemistry of the carbon-carbon bond formation is controlled by the approach angle of the nucleophile to the electrophile [12]. Computational studies demonstrate that the most favorable approach occurs when the propynyl group approaches the carbonyl carbon at an angle of approximately 107°, consistent with the Bürgi-Dunitz trajectory [3].

Table 3: Mechanistic Parameters for C-C Bond Formation

ParameterValueSubstrateMethod
Activation Energy15.2 kcal/molAcetaldehydeDFT B3LYP
Reaction Enthalpy-25.8 kcal/molAcetaldehydeDFT B3LYP
C-C Bond Length in TS2.15 ÅAcetaldehydeDFT B3LYP
Approach Angle107°General CarbonylDFT B3LYP
Reaction Rate Constant2.3 × 10⁻³ s⁻¹Acetone (298 K)Experimental

The kinetic isotope effect studies support the concerted mechanism, with primary isotope effects of 1.2-1.4 observed when deuterium is substituted at the propynyl position [13]. These values are consistent with a transition state where the C-H bond is not significantly broken during the rate-determining step [13].

Stereochemical Considerations in Alkynylation Reactions

The stereochemical outcomes of alkynylation reactions with 1-propynylmagnesium bromide are influenced by several factors including the nature of the substrate, solvent effects, and the presence of chelating groups [12] [14]. For reactions with prochiral carbonyl compounds, the stereoselectivity is generally poor in the absence of additional directing groups [12].

The addition of 1-propynylmagnesium bromide to α-chiral carbonyl compounds follows the Felkin-Anh model, with the nucleophile approaching anti to the largest substituent on the α-carbon [12]. This results in moderate to good diastereoselectivity, with ratios typically ranging from 3:1 to 9:1 depending on the substrate structure [12].

Table 4: Stereochemical Outcomes in Alkynylation Reactions

Substratedr (major:minor)Yield (%)Selectivity Model
(S)-2-methylbutanal7:178Felkin-Anh
(R)-2-phenylpropanal9:182Felkin-Anh
2-methyl-2-cyclohexenone3:165Chelation Control
α-alkoxyketones1:172No Selectivity

The use of chiral auxiliaries significantly improves stereoselectivity in alkynylation reactions [12]. Oxazolidinone-derived substrates react with 1-propynylmagnesium bromide to give diastereomeric ratios exceeding 20:1 in many cases [12]. The stereochemical control arises from the formation of a chelated intermediate where the magnesium coordinates to both the carbonyl oxygen and the auxiliary nitrogen [12].

Schlenk Equilibrium Effects on Reactivity

The Schlenk equilibrium plays a crucial role in determining the reactivity of 1-propynylmagnesium bromide in solution [15] [16]. This equilibrium, represented by the equation 2 RMgX ⇌ R₂Mg + MgX₂, governs the distribution of species in Grignard reagent solutions [15]. The position of this equilibrium significantly affects the observed reactivity patterns [9].

Nuclear magnetic resonance studies have demonstrated that the Schlenk equilibrium for 1-propynylmagnesium bromide is highly dependent on solvent, temperature, and concentration [16]. In tetrahydrofuran solution, the equilibrium favors the formation of dipropynylmagnesium and magnesium bromide at elevated temperatures [16]. The equilibrium constant increases from 0.03 at 25°C to 0.18 at 80°C [16].

Table 5: Schlenk Equilibrium Constants for 1-Propynylmagnesium Bromide

Temperature (°C)SolventKeqConcentration (M)
25THF0.030.5
50THF0.080.5
80THF0.180.5
25Et₂O0.010.5
80Et₂O0.060.5

The effect of the Schlenk equilibrium on reactivity is particularly pronounced in cross-coupling reactions [2]. Iron-catalyzed cross-coupling of 1-propynylmagnesium bromide with alkyl halides shows dramatically different reaction rates depending on the Schlenk equilibrium position [2]. When the equilibrium favors the symmetric species (dipropynylmagnesium), the reaction rate decreases significantly due to the reduced concentration of the active RMgX species [2].

Computational studies using density functional theory have revealed the thermodynamic driving forces for the Schlenk equilibrium [7]. The formation of bridged dimeric intermediates stabilizes the equilibrium mixture, with μ-Cl, μ-(Cl,Cl), and μ-(Cl,C) bridged species being particularly stable [7]. These bridged intermediates are approximately isoenergetic with the monomeric Grignard reagent, making them readily accessible at reaction temperatures [7].

The kinetic implications of the Schlenk equilibrium are significant for synthetic applications [9]. The rate of ligand exchange between different magnesium species occurs on the millisecond timescale at room temperature, making the equilibrium dynamic during typical reaction conditions [9]. This dynamic behavior allows for rapid adjustment of the equilibrium position in response to changes in substrate concentration or reaction conditions [9].

Temperature-dependent studies reveal that the activation energy for the Schlenk equilibrium is approximately 12.5 kcal/mol, indicating that the exchange process becomes increasingly rapid at elevated temperatures [9]. This temperature dependence explains why many alkynylation reactions show improved yields and selectivities when conducted at higher temperatures [17].

The practical implications of Schlenk equilibrium effects in synthetic chemistry are substantial. Understanding and controlling the equilibrium position allows for optimization of reaction conditions to maximize the concentration of the most reactive species [18]. For 1-propynylmagnesium bromide, maintaining conditions that favor the RMgX form generally leads to improved reaction rates and yields in nucleophilic addition reactions [18].

Hydrogen Bond Acceptor Count

2

Exact Mass

141.92685 g/mol

Monoisotopic Mass

141.92685 g/mol

Heavy Atom Count

5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (92.86%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-15-2023

Explore Compound Types